molecular formula C11H8O B11917824 6H-Indeno[4,5-B]furan CAS No. 24975-73-3

6H-Indeno[4,5-B]furan

Katalognummer: B11917824
CAS-Nummer: 24975-73-3
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: QLNUYRSEAZNDIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-Indeno[4,5-B]furan is a heterocyclic compound that features a fused ring system consisting of an indene and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indeno[4,5-B]furan typically involves the acylation of benzofurans. One method reported involves the use of trifluoroacetic anhydride (TFAA) as the acylating agent. The reaction does not require the aid of Lewis acid catalysts and leads to the regioselective formation of 2-acyl benzofurans . The reaction conditions include the use of dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvents, with the reaction being carried out at 70°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

6H-Indeno[4,5-B]furan can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce halogen atoms or other functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6H-Indeno[4,5-B]furan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6H-Indeno[4,5-B]furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to engage in specific interactions that can lead to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6H-Indeno[4,5-B]furan include other fused ring systems such as:

  • 6-Oxo-7-substituted-6H-indeno-[5,4-b]furan
  • Indeno[1,2-b]furan
  • Indeno[1,2-b]pyrrole

Uniqueness

What sets this compound apart from these similar compounds is its specific ring fusion pattern and the presence of the furan ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

24975-73-3

Molekularformel

C11H8O

Molekulargewicht

156.18 g/mol

IUPAC-Name

6H-cyclopenta[g][1]benzofuran

InChI

InChI=1S/C11H8O/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h1,3-7H,2H2

InChI-Schlüssel

QLNUYRSEAZNDIC-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC2=C1C=CC3=C2OC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.